Argipressin (4-8)

Description

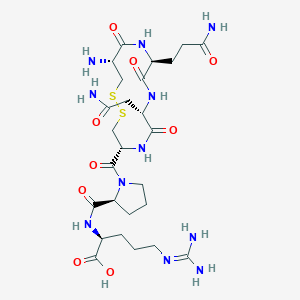

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(4R,7S,10S,13R)-13-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N11O9S2/c27-12-10-47-48-11-16(36-22(42)15(9-19(29)39)35-21(41)13(33-20(12)40)5-6-18(28)38)24(44)37-8-2-4-17(37)23(43)34-14(25(45)46)3-1-7-32-26(30)31/h12-17H,1-11,27H2,(H2,28,38)(H2,29,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H4,30,31,32)/t12-,13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSIPQZEXIWCP-UYLCUJDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158355 | |

| Record name | Argipressin (4-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133761-86-1 | |

| Record name | Argipressin (4-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133761861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argipressin (4-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Characterization of Argipressin 4 8

Generation and Enzymatic Processing

Argipressin (B549350) (4-8) is primarily generated through the enzymatic breakdown of its precursor, arginine vasopressin. This process involves the action of specific peptidases that cleave the peptide bonds of the parent hormone.

Formation as a Major Metabolite of Arginine Vasopressin

Arginine vasopressin (AVP), a nonapeptide hormone, serves as the precursor for the formation of Argipressin (4-8). wikipedia.orgnih.gov Studies have shown that AVP is converted into various fragments by proteolytic enzymes, particularly within the brain. nih.gov Argipressin (4-8) has been identified as a major peptide fragment formed during the digestion of arginine vasopressin by proteolytic enzymes present in brain synaptic membrane preparations. nih.gov This suggests that the generation of Argipressin (4-8) is a significant metabolic pathway for AVP in certain biological contexts.

Role of Peptidases in Degradation and Stability

The degradation of arginine vasopressin and the subsequent formation of fragments like Argipressin (4-8) are mediated by the action of peptidases. Aminopeptidases, in particular, play a significant role in the proteolytic cleavage of vasopressin. nih.govnih.gov These enzymes can sequentially cleave amino acids from the N-terminus of the parent peptide. nih.gov

Studies on rat brain membranes have characterized aminopeptidase (B13392206) activity involved in the conversion of vasopressin. This activity was found to have a pH optimum at 7.0 and a Km of 17 µM for its action on vasopressin. nih.gov Notably, this synaptic membrane-associated aminopeptidase activity was shown to cleave the nonapeptides vasopressin and oxytocin (B344502) without requiring prior reduction of their disulfide bridges, a characteristic that differentiates it from some known brain aminopeptidases. nih.gov

Endothelial peptidases in organs like the liver and kidneys are also involved in the metabolism of vasopressin. derangedphysiology.comderangedphysiology.comdrugbank.comemcrit.org These peptidases contribute to the relatively short half-life of vasopressin in the circulation, which is typically between 10 and 35 minutes. derangedphysiology.comemcrit.orgoup.comwikidoc.orgresearchgate.netscot.nhs.uk The enzymatic cleavage by these peptidases leads to the formation of inactive breakdown products. drugbank.comemcrit.org

Factors Influencing Peptide Stability in Biological Contexts

The stability of peptides like Argipressin (4-8) in biological contexts is influenced by various factors, including enzymatic degradation, pH, temperature, and the presence of other molecules. nih.govnih.govmdpi.com

Enzymatic degradation by peptidases is a primary factor affecting peptide stability. The susceptibility of a peptide to proteolytic cleavage depends on its amino acid sequence, conformation, and the specificity of the peptidases present. nih.govmdpi.com Modifications to the peptide structure, such as the incorporation of D-amino acids or cyclization, can enhance stability against enzymatic breakdown. mdpi.commdpi.com

The pH of the environment can significantly influence peptide stability, affecting factors like the net charge of the peptide and the activity of enzymes. nih.govnih.govmdpi.com Optimal pH ranges exist for peptide stability, and deviations can lead to degradation pathways like deamidation and isomerization. mdpi.com

Temperature is another crucial factor, with higher temperatures generally leading to increased rates of chemical degradation and physical instability, such as aggregation. nih.govmdpi.com

Other factors influencing peptide stability include peptide concentration, ionic strength, and the presence of excipients or buffer components. nih.govmdpi.com Chemical modifications, such as oxidation of specific amino acid residues like cysteine, methionine, tyrosine, and histidine, can also impact peptide stability. nih.govmdpi.com

Structure-Activity Relationships of Argipressin (4-8) and its Analogues

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a peptide influence its biological activity. For Argipressin (4-8) and its analogues, SAR studies have focused on identifying the minimal sequences required for activity and the impact of amino acid substitutions. nih.govdrugbank.comoup.comnih.govwikidata.orgnih.gov

Identification of Behaviorally Active Sequences

Research into the behavioral effects of vasopressin and its fragments has led to the identification of Argipressin (4-8) as a behaviorally active sequence. Studies investigating the effect of vasopressin neuropeptides on the acquisition of self-administration of substances like heroin and cocaine in rats have shown that Argipressin (4-8) can mimic certain behavioral effects of larger vasopressin fragments like des-glycinamide(Arg8)-vasopressin (DGAVP). nih.gov

Specifically, the peptide [pGlu4, Cyt6]AVP-(4-8) was identified as the shortest active sequence capable of mimicking the effect of DGAVP in decreasing heroin intake in rats. nih.gov This suggests that the amino acid sequence from position 4 to 8 of vasopressin contains key structural determinants for these behavioral effects. Further studies have indicated that Argipressin (4-8) can improve long-term and short-term memory in behavioral tasks in rats, similar to DGAVP, and may even be more potent in some aspects. nih.gov This supports the idea that the memory modulating property of DGAVP is contained within the Argipressin (4-8) sequence. nih.govnih.gov

Influence of Amino Acid Modifications on Biological Activity

Modifications to the amino acid sequence and structure of peptides can significantly influence their biological activity, potency, and stability. nih.govmdpi.commdpi.comfrontiersin.org For vasopressin and its analogues, including the Argipressin (4-8) fragment, amino acid modifications have been explored to alter receptor affinity, half-life, and specific biological effects. oup.comspandidos-publications.com

The parent hormone, arginine vasopressin, is a nonapeptide with a disulfide bridge between cysteine residues at positions 1 and 6. wikipedia.orgwikidoc.orgmdpi.com This cyclic structure is crucial for its activity. spandidos-publications.com Argipressin (4-8) retains a cyclic structure due to modifications like the pyroglutamate (B8496135) at position 4 and the disulfide bridge derived from the original vasopressin structure. nih.gov

Structure-activity relationship studies on vasopressin analogues have demonstrated the importance of specific amino acid residues for receptor binding and activation. For instance, modifications to the vasopressin structure, such as the deamination of Cys1 and the substitution of L-arginine with D-arginine at position 8 in desmopressin, lead to altered receptor selectivity and increased half-life compared to native vasopressin. oup.comspandidos-publications.com While these examples pertain to the full-length or modified full-length vasopressin, they illustrate the principle that even subtle changes in amino acid composition or stereochemistry can have profound effects on biological activity.

For behaviorally active fragments like Argipressin (4-8), the specific amino acid sequence within the 4-8 region is critical for its observed effects. The identification of [pGlu4, Cyt6]AVP-(4-8) as an active sequence highlights the importance of the residues at positions 4 through 8 and the structural constraints imposed by the cyclic modification. nih.gov Further research involving targeted amino acid substitutions within this fragment would provide more detailed insights into the specific contributions of each residue to its behavioral activity.

Receptor Interactions and Intracellular Signaling Mechanisms

Identification and Distribution of Argipressin (B549350) (4-8)-Specific Binding Sites in the Central Nervous System.nih.govjst.go.jp

Initial research has established the existence of specific binding sites for Argipressin (4-8) in various regions of the rat brain, which are notably distinct from the binding sites of its parent peptide, arginine vasopressin. jst.go.jp These sites are particularly concentrated in areas of the brain that are critically involved in cognitive functions. nih.gov The primary locations for these binding sites include the hippocampus, the cerebral cortex, and the amygdaloid nucleus. nih.gov

Hippocampal Localization of Binding Sites.nih.gov

The hippocampus, a brain structure integral to memory formation, exhibits a notable density of Argipressin (4-8) binding sites. nih.gov While comprehensive data on the entire hippocampal tissue is still emerging, studies on isolated microvessels from the rat hippocampus have provided initial quantitative insights into the binding characteristics of vasopressin. One study identified a single class of high-affinity binding sites with an equilibrium dissociation constant (Kd) of 3.2 nM and a maximal binding capacity (Bmax) of 205 fmol/mg protein. Further research on hippocampal microvessels from different rat strains has reported a range for these values, with the Kd varying between 1.18 and 6.05 nmol/L and the Bmax ranging from 245 to 865 fmol/mg of protein.

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Dissociation Constant (Kd) | 3.2 nM | nih.gov |

| Maximal Binding Capacity (Bmax) | 205 fmol/mg protein | nih.gov |

| Equilibrium Dissociation Constant (Kd) Range | 1.18 - 6.05 nmol/L | nih.gov |

| Maximal Binding Capacity (Bmax) Range | 245 - 865 fmol/mg protein | nih.gov |

Cerebral Cortical Binding Sites.nih.gov

The cerebral cortex, responsible for higher-order cognitive processes, is another key area with a significant presence of Argipressin (4-8) binding sites. nih.gov Research on synaptosomal membranes from the anterior cerebral cortex of rats has successfully characterized these specific binding sites. jst.go.jp These studies have identified a specific binding site with a dissociation constant (Kd) of 3.12 nM and a maximal binding capacity (Bmax) of 31 fmol/mg of protein. jst.go.jp

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Dissociation Constant (Kd) | 3.12 nM | jst.go.jp |

| Maximal Binding Capacity (Bmax) | 31 fmol/mg protein | jst.go.jp |

Amygdaloid Nucleus Binding Sites.nih.gov

The amygdaloid nucleus, a structure critically involved in emotional processing and memory, has also been identified as a location for Argipressin (4-8) binding sites. nih.gov While the presence of these binding sites has been confirmed, detailed quantitative data regarding their binding affinity (Kd) and density (Bmax) in this specific brain region are not yet fully characterized in the available scientific literature.

G Protein-Coupled Receptor Stimulation by Argipressin (4-8).nih.gov

The molecular actions of Argipressin (4-8) are mediated through its interaction with G protein-coupled receptors (GPCRs). nih.gov The parent compound, arginine vasopressin, exerts its effects through various receptor subtypes, with the V1a receptor being prominently linked to a signaling pathway involving the Gq class of G proteins. nih.gov Activation of the V1a receptor by AVP initiates a conformational change in the receptor, which in turn activates the associated Gq protein. nih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein. nih.gov Although direct coupling of Argipressin (4-8) to a specific G protein subtype is still under investigation, the downstream signaling events strongly suggest a similar mechanism involving a Gq-protein-coupled receptor.

Intracellular Signaling Cascades Activated by Argipressin (4-8).nih.gov

The binding of Argipressin (4-8) to its receptor initiates a cascade of intracellular events, leading to the generation of second messengers. nih.gov This signaling pathway is crucial for the physiological effects attributed to this peptide.

Accumulation of Inositol (B14025) 1,4,5-Trisphosphate (IP3).nih.gov

A key event following the stimulation of the Gq protein-coupled receptor by Argipressin (4-8) is the activation of the enzyme phospholipase C (PLC). nih.gov Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). sigmaaldrich.com The generation of IP3 is a well-documented consequence of Argipressin (4-8) receptor activation, leading to a measurable accumulation of this second messenger within the cell. nih.gov This increase in intracellular IP3 concentration plays a pivotal role in subsequent signaling events, primarily through the mobilization of intracellular calcium.

Activation of Calcium/Calmodulin-Dependent Kinase II (CaMKII)

Argipressin (4-8) is implicated in the activation of Calcium/Calmodulin-Dependent Kinase II (CaMKII), a crucial enzyme in synaptic plasticity. nih.govnih.gov CaMKII is a serine/threonine-specific protein kinase that functions as a key component of the calcium signaling pathway. nih.gov The activation process is initiated by an increase in intracellular calcium levels, which allows calcium to bind to the protein calmodulin (CaM). mpfi.orgembopress.org The resulting Ca²⁺/CaM complex then binds to and activates CaMKII. embopress.org

Research suggests that the molecular basis of Argipressin (4-8)'s cognitive functions includes the activation of CaMKII. nih.gov This activation is part of a putative receptor-mediated signaling pathway that contributes to the peptide's effects on neural function. nih.gov Once activated, CaMKII can phosphorylate various substrate proteins, leading to downstream cellular responses that are essential for processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govnih.gov

Activation of Protein Kinase C (PKC)

The signaling cascade initiated by Argipressin (4-8) also involves the activation of Protein Kinase C (PKC). nih.govnih.gov PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. nih.gov Studies indicate that Argipressin (4-8) can activate PKC as part of its signal transduction pathway in the brain. nih.govnih.gov

Experimental evidence demonstrates that the activation of PKC may be an upstream event in the Argipressin (4-8)-evoked cascade. nih.gov For instance, in studies on astroglial cells, the Argipressin (4-8)-induced activation of Mitogen-Activated Protein Kinase (MAPK) was abolished by GF109203X, a specific inhibitor of PKC. nih.gov This finding suggests that PKC activation is a necessary step for the subsequent phosphorylation of MAPK in this cell type. nih.gov The parent compound, arginine vasopressin, has also been shown to potentiate cellular responses via a PKC-dependent mechanism. oup.com

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

Argipressin (4-8) has been shown to induce the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.govnih.gov The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. mdpi.com

Research conducted on primary cell cultures from the rat cerebral cortex and hippocampus found that Argipressin (4-8) induced MAPK activity specifically in astroglial cultures, but not in fetal neuronal cultures. nih.gov This effect was blocked by an antagonist of Argipressin (4-8), confirming the specificity of the interaction. nih.gov Furthermore, the activation of MAPK by Argipressin (4-8) in astrocytes was prevented by inhibitors of both MAPK/ERK kinase (MEK) and Protein Kinase C (PKC), indicating that MEK and PKC are involved in the Argipressin (4-8)-evoked cascade. nih.gov This rapid, phosphorylation-dependent signaling is a key feature of its mechanism.

Table 1: Intracellular Signaling Mechanisms of Argipressin (4-8)

| Kinase | Effect of Argipressin (4-8) | Cell/Tissue Type | Key Research Findings |

| CaMKII | Activation | Rat Hippocampus | Implicated as part of the molecular basis for the cognitive effects of Argipressin (4-8). nih.govnih.gov |

| PKC | Activation | Rat Brain Astroglial Cells | Activation of PKC is involved in the signal pathway; a PKC inhibitor blocks AVP(4-8)-evoked MAPK activity. nih.govnih.gov |

| MAPK | Phosphorylation/Activation | Rat Brain Astroglial Cells | Induces MAPK activity in astrocytes, an effect blocked by MEK and PKC inhibitors. nih.govnih.gov |

Modulation of Gene Expression and Protein Synthesis

The intracellular signaling events triggered by Argipressin (4-8) culminate in the modulation of gene expression, which is believed to underpin its long-term effects on neuronal function and memory. nih.gov

Enhancement of Nerve Growth Factor (NGF) Gene Expression

Studies have demonstrated that Argipressin (4-8) significantly enhances the gene expression of Nerve Growth Factor (NGF) in the rat brain. nih.govnih.govnih.gov NGF is a neurotrophin essential for the survival, development, and plasticity of neurons. nih.gov Using Northern blot analysis, research has shown that administration of Argipressin (4-8) leads to a significant increase in NGF mRNA transcription in both the hippocampus and the cerebral cortex. nih.govnih.gov This effect was observed within a 12-hour time period and was inhibited by an antagonist to Argipressin (4-8). nih.gov It is suggested that the NGF gene is a target gene responsible for the memory-enhancing responses induced by the peptide. nih.gov

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

Argipressin (4-8) also upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin involved in synaptic plasticity and neuronal survival. nih.govnih.gov BDNF is known to play a significant role in learning and memory. mdpi.comfrontiersin.org In studies using in situ hybridization and Northern blot assays, Argipressin (4-8) administration was found to significantly enhance the transcription of BDNF mRNA in the cerebral cortex and hippocampus of adult rats. nih.gov In contrast, the expression of neurotrophin-3 (NT-3) was not affected, suggesting a selective regulatory effect of Argipressin (4-8) on neurotrophin gene expression. nih.gov

Induction of Immediate-Early Gene c-fos Transcription

The signaling pathway for Argipressin (4-8) is also linked to the induction of the immediate-early gene c-fos. nih.gov The c-fos gene is often used as a marker of neuronal activation because its transcription is rapidly and transiently induced by a variety of stimuli. nih.govjneurosci.org The protein product, Fos, acts as a transcription factor that can regulate the expression of other target genes. jneurosci.org The signaling pathway mediated by the Argipressin (4-8) receptor is thought to involve c-fos gene expression, which may in turn contribute to the observed enhancement of NGF gene expression. nih.govnih.gov

Table 2: Modulation of Gene Expression by Argipressin (4-8)

| Gene | Effect of Argipressin (4-8) | Brain Region | Experimental Method |

| NGF | Enhanced Expression | Hippocampus, Cerebral Cortex | Northern Blot Analysis, Western Blotting, ELISA. nih.govnih.govnih.gov |

| BDNF | Enhanced Expression | Hippocampus, Cerebral Cortex | In Situ Hybridization, Northern Blot Assay. nih.gov |

| c-fos | Induction of Transcription | Rat Hippocampal Slices | Gel Mobility Shift Assay. nih.govnih.gov |

Neurobiological Roles and Behavioral Modulation

Modulation of Synaptic Plasticity

Argipressin (B549350) (4-8), a metabolite of Arginine Vasopressin, demonstrates significant influence over the mechanisms of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. This modulation is fundamental to learning and memory. The compound's effects are particularly noted in the hippocampus, a brain region critical for these cognitive functions. nih.govnih.gov

Enhancement of Hippocampal Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular basis for learning and memory. frontiersin.org Argipressin (4-8) has been shown to potently enhance hippocampal LTP.

Research indicates that Argipressin (4-8) can rescue deficits in hippocampal LTP. nih.govnih.gov In studies involving animal models of Alzheimer's disease (APP/PS1 mice), which exhibit impaired LTP, treatment with Argipressin (4-8) effectively rescued this deficit in the CA1 region of the hippocampus. nih.gov Furthermore, in vitro studies on rat hippocampal slices have demonstrated that both AVP and its fragment Argipressin (4-8) can potentiate the excitatory postsynaptic potential (EPSP) and elicit LTP in the neurons of the CA1/subiculum area. nih.govnih.gov Argipressin (4-8) was found to induce a long-lasting potentiation of the evoked EPSP and enhance LTP in pyramidal neurons at a concentration as low as 1 x 10⁻¹² M, which is several orders of magnitude lower than that required for the parent molecule, AVP. nih.gov This suggests that Argipressin (4-8) is a highly potent modulator of synaptic plasticity. nih.gov The mechanism for this enhancement is suggested to be primarily presynaptic. nih.gov

| Study Focus | Model | Key Finding | Reference |

|---|---|---|---|

| Neuroprotective effects in Alzheimer's model | APP/PS1 Mice | Partially rescued deficits in hippocampal LTP in the CA1 region. | nih.govnih.gov |

| Synaptic transmission in hippocampal slices | Rat Hippocampal Slices | Potentiated the excitatory postsynaptic potential and elicited LTP of synaptic transmission in CA1/subiculum neurons. | nih.gov |

| Potentiation of synaptic transmission | Rat Hippocampal Slices | Induced a long-lasting potentiation of evoked EPSP and enhanced LTP in pyramidal neurones at very low concentrations (1 x 10⁻¹² M). | nih.gov |

| Enhancement of synaptic excitability | Rat Ventral Hippocampus Slices | Elicited a long-lasting enhancement of excitability in CA1/subiculum neurons in response to excitatory synaptic input. | uu.nl |

Regulation of Basal Synaptic Transmission

Basal synaptic transmission refers to the baseline strength of synaptic connections in the absence of potentiation or depression-inducing activity. Research into the effects of Argipressin (4-8) on this aspect of neural function has yielded specific, context-dependent results.

In studies using APP/PS1 mouse models of Alzheimer's disease, impairments in basal synaptic transmission were observed. nih.gov However, the direct effect of Argipressin (4-8) on reversing this specific deficit is not as clearly defined as its role in LTP. Some research has indicated that reductions in basal synaptic transmission in these models may be linked to postsynaptic mechanisms. nih.gov In a different context, studies investigating the effect of the parent molecule, AVP, on the accessory olfactory bulb demonstrated that it had no effect on basal synaptic transmission from mitral cells to granule cells. frontiersin.orgfrontiersin.org This suggests that the modulatory effects of vasopressin-related peptides on synaptic transmission can be highly specific to the neural circuit and the particular aspect of transmission being measured.

Cognitive Function Enhancement

Argipressin (4-8) is recognized as a potent peptide that enhances cognitive functions, particularly learning and memory, without the peripheral hormonal effects of its parent molecule, AVP. nih.gov Its receptors are found in brain regions closely associated with cognition, such as the hippocampus, cerebral cortex, and amygdaloid nucleus. nih.gov

Learning Processes

The compound has been shown to facilitate various learning processes. Studies have demonstrated that Argipressin (4-8) can ameliorate learning deficits in animal models.

For instance, intranasal administration of Argipressin (4-8) over four weeks improved deficits in spatial learning in APP/PS1 mice, as measured by the Morris water maze test. nih.govnih.gov Another study using a position reversal task found that Argipressin (4-8) enhanced the acquisition of concept learning (a win-stay/lose-shift strategy) in rats with damage to the prefrontal cortex (PFC). nih.gov Interestingly, this enhancing effect on cognitive abilities was not observed in rats with hippocampal lesions, suggesting that the beneficial effects of Argipressin (4-8) on this type of learning are dependent on an intact hippocampus. nih.gov This has led to the suggestion that Argipressin (4-8) may have a general enhancing effect on cognitive abilities beyond just memory processes. nih.gov

| Learning Task | Model | Key Finding | Reference |

|---|---|---|---|

| Spatial Learning (Morris Water Maze) | APP/PS1 Mice | Improved deficits in spatial learning and reference memory. | nih.govnih.gov |

| Concept Learning (Position Reversal Task) | Rats with Prefrontal Cortex (PFC) Lesions | Enhanced the acquisition of concept learning and ameliorated perseverative habits. | nih.gov |

| Concept Learning (Position Reversal Task) | Rats with Hippocampal Lesions | Did not improve performance, indicating a dependency on the hippocampus for its effects on this task. | nih.gov |

Memory Processes

Argipressin (4-8) is particularly noted for its powerful effects on memory processes. nih.gov Research has consistently shown its ability to enhance memory consolidation and retrieval.

One of the most striking findings is that Argipressin (4-8) exhibits a potency on memory processes that is reportedly up to 1000 times greater than that of AVP in passive avoidance tests. nih.gov It has demonstrated efficacy in improving both long-term and short-term memory. nih.gov In studies using the hole board search task, Argipressin (4-8) improved both long-term and short-term memory scores. nih.gov Furthermore, in the context of Alzheimer's disease models, Argipressin (4-8) administration effectively improved long-term spatial memory. nih.govnih.gov The memory-enhancing effects of vasopressin peptides are thought to be mediated through long-lasting modulation of neurotransmission in key brain structures like the hippocampus. uu.nl

| Memory Type | Task/Model | Key Finding | Reference |

|---|---|---|---|

| General Memory Processes | Passive Avoidance Experience | Exhibits a 1000-times more potent effect on memory processes compared to its parent hormone, AVP. | nih.gov |

| Long-Term Spatial Memory | APP/PS1 Mice (Morris Water Maze) | Effectively improved long-term spatial memory. | nih.govnih.gov |

| Long-Term & Short-Term Memory | Hole Board Search Task | Improves both long-term and short-term memory scores. | nih.gov |

| Passive Avoidance | Rats (Intra-hippocampal injection) | Picogram quantities improve passive avoidance response, presumably by enhancing memory processes. | uu.nl |

Working memory, the cognitive system responsible for temporarily holding and manipulating information, is also significantly influenced by Argipressin (4-8).

In studies utilizing the Y-maze test, a task that assesses spatial working memory through spontaneous alternation behavior, Argipressin (4-8) demonstrated clear benefits. nih.gov It not only facilitated working memory in normal, wild-type mice but also rescued working memory impairments in APP/PS1 mice. nih.gov The percentage of correct spontaneous alternations, an indicator of better working memory, was significantly increased in both groups following treatment with Argipressin (4-8). nih.gov Similarly, in the hole board search task, administration of Argipressin (4-8) led to a significant reduction in working memory errors during the initial acquisition session. nih.gov

| Working Memory Task | Model | Key Finding | Reference |

|---|---|---|---|

| Y-Maze Spontaneous Alternation | Wild-Type (WT) and APP/PS1 Mice | Increased the percentage of correct spontaneous alternations, indicating enhanced working memory in WT mice and rescued impairment in APP/PS1 mice. | nih.govnih.gov |

| Hole Board Search Task | Rats | Significantly lowered working memory errors during the first acquisition session. | nih.gov |

Long-Term Spatial Memory

Argipressin (4-8), a metabolite of Arginine Vasopressin (AVP), has demonstrated a significant capacity to modulate and improve long-term spatial memory. Research has shown that this compound can enhance cognitive behaviors related to spatial learning. nih.gov

In studies utilizing animal models, particularly the APP/PS1 mouse model of Alzheimer's disease, intranasal administration of Argipressin (4-8) led to a notable decrease in the prolonged escape latency observed in the Morris water maze task. nih.gov Furthermore, the mice treated with Argipressin (4-8) showed a significant recovery in the swimming time spent in the target quadrant, indicating an improvement in long-term spatial learning and memory. nih.gov

Another study using the hole board search task (HBST), an open-field spatial learning test, found that Argipressin (4-8) pretreatment significantly improved reference memory, which is a measure of long-term memory. nih.gov This effect was observed during the later acquisition sessions of the task. nih.gov These findings suggest that the memory-modulating properties of its parent molecule are contained within the amino acid sequence of Argipressin (4-8). nih.gov The compound is believed to exert its effects through specific receptors in brain regions critical for learning and memory, such as the hippocampus. nih.gov

| Study Model | Task | Key Finding | Reference |

|---|---|---|---|

| APP/PS1 Mouse Model of Alzheimer's Disease | Morris Water Maze | Significantly decreased escape latency and increased time in target quadrant. | nih.gov |

| Rats | Hole Board Search Task (HBST) | Increased reference memory scores in later acquisition sessions. | nih.gov |

Social Memory Modulation

Argipressin (4-8) plays a role in the modulation of social memory, which is the ability to recognize and remember familiar individuals. Studies have shown that the effects of Argipressin (4-8) on social memory can be influenced by factors such as sexual experience. nih.gov

In sexually experienced male rats, Argipressin (4-8) has been shown to acutely improve social memory in the social discrimination test. nih.gov However, in sexually naive males, the same treatment did not produce an immediate improvement. Instead, a delayed effect was observed, with an enhancement in social memory becoming apparent two days after administration. nih.gov This suggests a potential for vasopressin sensitization as an underlying mechanism for this delayed effect. nih.gov

The central administration of vasopressin into the septum is known to improve social recognition, and Argipressin (4-8) is considered a key mediator of these central effects of AVP without the peripheral side effects. nih.govnih.gov

Influence on Social Behaviors as a Central Mediator of AVP Effects

Arginine vasopressin (AVP) is a neuropeptide recognized for its significant influence on a range of social behaviors, including aggression, social recognition, and pair bonding. frontiersin.orgwikipedia.orgfrontiersin.org Argipressin (4-8), as a major metabolite of AVP, is considered to be a crucial mediator of the central effects of its parent molecule on behavior. nih.gov This is partly because Argipressin (4-8) can exert its influence on the central nervous system without the peripheral effects associated with AVP. nih.gov

Research indicates that AVP systems in the brain modulate social communication and can have sex-specific effects. pnas.org For instance, in men, AVP has been shown to stimulate agonistic facial motor patterns. pnas.org The central actions of AVP are linked to specific brain regions, and Argipressin (4-8) is believed to act on its own specific receptors within these areas, such as the hippocampus and cerebral cortex, which are closely associated with cognitive and social functions. nih.gov The neuropeptide's role extends to facilitating social odor memory by influencing social odor processing in the olfactory bulb and cortex and by modulating memory consolidation in central circuits. frontiersin.org

Effects on Drug-Related Behaviors

Argipressin (4-8) has been investigated for its potential to modulate behaviors associated with substance use, specifically in the context of heroin and cocaine self-administration.

Modulation of Heroin Self-Administration

Studies in animal models have demonstrated that Argipressin (4-8) can influence the acquisition of heroin self-administration. Research has shown that this peptide fragment can decrease heroin intake during the acquisition phase in rats. nih.gov In structure-activity relationship studies, Argipressin (4-8) was identified as the shortest active sequence of des-glycinamide (Arg8)-vasopressin (DGAVP) that mimicked the effect of reducing heroin intake. nih.gov In fact, Argipressin (4-8) was found to be somewhat more potent than DGAVP in this regard. nih.gov This suggests that Argipressin (4-8) may act on the reinforcing efficacy of heroin. nih.gov

Influence on Cocaine Self-Administration

Similar to its effects on heroin, Argipressin (4-8) has also been shown to influence cocaine self-administration. In studies with rats, Argipressin (4-8) was found to decrease the intake of cocaine during the acquisition of intravenous self-administration. nih.gov This effect was observed in body weight-reduced rats undergoing daily sessions. nih.gov The findings suggest that vasopressin neuropeptides like Argipressin (4-8) may diminish the reinforcing properties of cocaine during the initial phases of drug-taking behavior. nih.gov

Contributions to Neuroprotective Mechanisms

Argipressin (4-8) has been shown to possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. nih.gov The mechanisms underlying these protective effects are multifaceted and involve the modulation of synaptic plasticity and the upregulation of key functional proteins in the brain. nih.govnih.gov

In a mouse model of Alzheimer's disease (APP/PS1 mice), intranasal administration of Argipressin (4-8) was found to rescue deficits in hippocampal long-term potentiation (LTP), a cellular mechanism that is believed to be fundamental to memory processes. nih.gov This improvement in synaptic plasticity was associated with an upregulation in the expression levels of postsynaptic density 95 (PSD95) and nerve growth factor (NGF) in the hippocampus. nih.gov PSD95 is a critical protein for synaptic stabilization, and NGF is a neurotrophin that supports the growth, maintenance, and survival of neurons. nih.govnih.gov

These findings suggest that Argipressin (4-8) contributes to neuroprotection by enhancing synaptic function and promoting the health and plasticity of neurons. nih.gov

Regulation of Post-Synaptic Density Protein 95 (PSD95) Levels

Post-Synaptic Density Protein 95 (PSD95) is a critical scaffolding protein located at the postsynaptic density of excitatory synapses. nih.gov As a major regulator of synaptic maturation, PSD95 is essential for trafficking, anchoring, and stabilizing key neurotransmitter receptors, including AMPA and NMDA receptors, at the synapse. nih.govnih.gov This function is fundamental to synaptic plasticity, the molecular basis for learning and memory. youtube.com Perturbations in the expression or function of PSD95 have been linked to the pathology of several neurodevelopmental and neurodegenerative diseases, such as Alzheimer's disease. nih.gov

Recent research has illuminated the role of Argipressin (4-8) in modulating the levels of this vital synaptic protein, particularly in the context of neurodegenerative models. nih.gov Studies investigating the neuroprotective effects of Argipressin (4-8) have demonstrated its capacity to influence PSD95 expression in the hippocampus, a brain region crucial for memory formation. nih.govnih.gov

In a key study utilizing an APP/PS1 transgenic mouse model of Alzheimer's disease, which exhibits significant cognitive and synaptic deficits, the expression level of PSD95 in the hippocampus was found to be markedly decreased compared to wild-type mice. nih.gov However, administration of Argipressin (4-8) to these mice led to a significant upregulation of hippocampal PSD95 levels. nih.govresearchgate.net This finding suggests that Argipressin (4-8) can counteract the pathological reduction of this key synaptic protein. The neuroprotective effects of Argipressin (4-8) on cognitive behavior and synaptic function in this model are considered to be closely associated with this upregulation of PSD95. nih.govnih.gov The restoration of PSD95 levels likely contributes to the observed rescue of long-term potentiation (LTP), a form of synaptic plasticity that was impaired in the APP/PS1 mice. nih.gov

The molecular mechanisms underlying the improvement in cognitive behaviors and the rescue of LTP by Argipressin (4-8) were further clarified by measuring PSD95 expression using Western blot analysis. nih.gov The results showed that the application of Argipressin (4-8) significantly reversed the decreased levels of PSD95 observed in the hippocampi of the disease-model mice. nih.gov

Research Findings on Argipressin (4-8) and PSD95 Expression

| Experimental Group | Relative PSD95 Expression Level (Mean) | Key Observation | Reference |

|---|---|---|---|

| Wild-Type + Saline | Normal/Baseline | Represents the baseline level of PSD95 in healthy, non-diseased mice. | nih.gov |

| APP/PS1 + Saline | Significantly Lower than Wild-Type | Demonstrates a pathological decrease in PSD95 in the Alzheimer's disease model. (P < 0.001 vs. Wild-Type) | nih.gov |

| APP/PS1 + Argipressin (4-8) | Significantly Higher than APP/PS1 + Saline | Shows that Argipressin (4-8) treatment significantly up-regulated and restored PSD95 levels. (P < 0.001 vs. APP/PS1 + Saline) | nih.gov |

Methodological Approaches in Argipressin 4 8 Research

In Vitro Experimental Paradigms

In vitro studies are fundamental to understanding the direct molecular interactions and cellular effects of Argipressin (B549350) (4-8). These controlled laboratory experiments provide the foundational knowledge for more complex in vivo research.

Cell-Based Assays for Receptor Binding and Signaling

To characterize the interaction of Argipressin (4-8) with its cellular targets, researchers utilize various cell-based assays. These assays are crucial for determining binding affinities and understanding the subsequent intracellular signaling cascades.

Specific receptors for AVP(4-8) have been identified in brain regions closely associated with learning and memory, such as the hippocampus, cerebral cortex, and amygdaloid nucleus. One common approach involves the use of cell lines that endogenously express or are engineered to express specific vasopressin receptors. For instance, A7r5 rat aortic smooth muscle cells, which naturally express the V1 vasopressin receptor, have been used to study the binding characteristics of vasopressin-related compounds. medchemexpress.com In such competitive binding assays, radiolabeled AVP is used to measure the displacement by unlabeled Argipressin (4-8), allowing for the determination of its binding affinity (Kᵢ).

Another powerful technique employs Chinese Hamster Ovary (CHO) cells, which are transfected to express specific human vasopressin receptor subtypes, such as V1 and V2. researchgate.netnih.gov This allows for a precise investigation of the peptide's selectivity and activity at each receptor type.

Functional assays are then used to explore the downstream consequences of receptor binding. A common method is the calcium flux assay, which measures changes in intracellular calcium concentration ([Ca²⁺]ᵢ) upon peptide application. medchemexpress.com For example, Argipressin has been shown to stimulate the intracellular release of calcium in A7r5 cells. medchemexpress.com Other signaling pathway analyses include measuring the production of second messengers like inositol (B14025) triphosphate (IP₃) and cyclic adenosine (B11128) monophosphate (cAMP), or assessing the activation of protein kinases such as Protein Kinase C (PKC), CaMKII, and MAPK. nih.govgenscript.com.cn Furthermore, techniques like Northern blot analysis and gel mobility shift assays have been used to examine the effect of Argipressin (4-8) on the expression of specific genes, such as c-fos and nerve growth factor (NGF), in rat hippocampal slices. nih.gov

Table 1: Examples of Cell-Based Assays in Argipressin (4-8) Research

| Assay Type | Cell Line/System | Measured Parameter | Research Focus |

|---|---|---|---|

| Competitive Binding Assay | A7r5 rat aortic smooth muscle cells | Displacement of radiolabeled AVP | V1 receptor binding affinity medchemexpress.com |

| Competitive Binding Assay | CHO cells expressing human V1/V2 receptors | Displacement of radiolabeled AVP | Receptor selectivity and affinity researchgate.netnih.gov |

| Calcium Flux Assay | A7r5 cells, rat dorsal root ganglion cells | Intracellular Ca²⁺ concentration | V1 receptor-mediated signaling medchemexpress.com |

| Gene Expression Analysis | Rat hippocampal slices | NGF and c-fos mRNA levels | Downstream gene regulation nih.gov |

| Second Messenger Analysis | Rat hippocampal synaptosomal membranes | IP₃ production | G protein-coupled receptor signaling nih.gov |

Biochemical Analysis of Peptide Stability and Degradation

Understanding the stability and degradation profile of Argipressin (4-8) is crucial for interpreting its biological activity and duration of action. While direct studies on Argipressin (4-8) are limited, research on its parent molecule, AVP, and its analogs provides a methodological framework.

In vitro degradation assays typically involve incubating the peptide with various biological preparations, such as digestive enzymes (e.g., pepsin, trypsin, α-chymotrypsin), plasma, or tissue homogenates. nih.gov The remaining amount of the intact peptide is then quantified over time using techniques like radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC). For example, studies on the AVP analog dDAVP have shown its resistance to degradation by trypsin and pregnancy plasma compared to AVP, which is rapidly inactivated. nih.gov Similar methodologies can be applied to determine the metabolic fate of Argipressin (4-8) and identify the enzymes responsible for its breakdown.

The stability of vasopressin peptides is also assessed under various storage conditions, including different temperatures and in different solution formulations, which is critical for experimental consistency. nih.gov

Electrophysiological Studies (e.g., Long-Term Potentiation Recordings)

Electrophysiological techniques are vital for examining the effects of Argipressin (4-8) on synaptic plasticity, a cellular mechanism underlying learning and memory. Long-term potentiation (LTP), a sustained enhancement of synaptic transmission, is a key phenomenon studied in this context.

These experiments are often conducted on brain slices, typically from the hippocampus, maintained in a recording chamber. nih.gov Extracellular field potential recordings are used to measure the response of a population of neurons to electrical stimulation of afferent pathways, such as the Schaffer collateral pathway in the CA1 region. nih.gov By applying a high-frequency stimulation (HFS) protocol, researchers can induce LTP and then observe how the application of Argipressin (4-8) modulates this process. nih.govaging-us.com It has been reported that AVP and Argipressin (4-8) can potentiate the excitatory postsynaptic potential and elicit LTP in CA1/subiculum neurons in rat hippocampal slices. nih.gov

Animal Models in Behavioral Neuroscience Research

To investigate the effects of Argipressin (4-8) on complex functions like cognition and behavior, researchers rely on animal models. These in vivo studies bridge the gap between molecular findings and their physiological relevance.

Rodent Models (e.g., Mice, Rats)

Rats and mice are the most commonly used rodent models in Argipressin (4-8) research due to their well-characterized genetics, physiology, and behavioral repertoires. nih.govnih.gov These models are instrumental in studying the effects of Argipressin (4-8) on learning, memory, and social behaviors.

A variety of behavioral tests are employed to assess cognitive function. For instance, the Y-maze is used to evaluate spatial working memory by measuring spontaneous alternation behavior. nih.gov The Morris water maze is another widely used test that assesses spatial learning and long-term memory by training animals to find a hidden platform in a pool of water. nih.gov

To study the potential therapeutic effects of Argipressin (4-8) in neurodegenerative diseases, researchers utilize transgenic animal models that mimic aspects of human pathology. A prominent example is the APP/PS1 transgenic mouse model of Alzheimer's disease. nih.gov These mice carry human genes for mutant amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β plaques and cognitive deficits, similar to those seen in Alzheimer's patients. researchgate.netaging-us.com

In studies using APP/PS1 mice, Argipressin (4-8) has been shown to reverse cognitive deficits observed in the Y-maze and Morris water maze tests. nih.gov Furthermore, in vivo electrophysiological recordings in these mice have demonstrated that Argipressin (4-8) can rescue deficits in hippocampal LTP. nih.gov These findings suggest a neuroprotective role for the peptide.

Table 2: Research Findings in APP/PS1 Mouse Model Treated with Argipressin (4-8)

| Experimental Test | Parameter Measured | Finding in APP/PS1 Mice (vs. Wild-Type) | Effect of Argipressin (4-8) Treatment |

|---|---|---|---|

| Y-Maze | Spontaneous Alternation | Decreased nih.gov | Significantly reversed the decrease nih.gov |

| Morris Water Maze | Escape Latency | Prolonged nih.gov | Significantly decreased the latency nih.gov |

| Morris Water Maze | Time in Target Quadrant | Decreased nih.gov | Significantly recovered the time nih.gov |

| Hippocampal Electrophysiology | Long-Term Potentiation (LTP) | Significant deficit nih.gov | Partially rescued the deficit nih.gov |

| Hippocampal Protein Expression | Postsynaptic density 95 (PSD95) | Not specified | Significantly up-regulated |

| Hippocampal Protein Expression | Nerve Growth Factor (NGF) | Not specified | Significantly up-regulated |

Behavioral Testing Paradigms for Cognitive and Social Assessment (e.g., Hole Board Search Task, Social Discrimination Test)

Methodological approaches in the study of Argipressin (4-8), also known as [pGlu4,Cyt6]AVP-(4-8), frequently employ behavioral testing paradigms to assess its effects on cognitive and social functions. These tests are designed to provide quantitative measures of memory, learning, and social interaction in animal models.

The Hole Board Search Task (HBST) is a recognized open-field spatial learning test used to measure both long-term memory (reference memory) and short-term memory (working memory). nih.gov In a notable study, the effects of Argipressin (4-8) were examined by administering it to subjects one hour prior to training in the HBST. nih.gov The results indicated that Argipressin (4-8) significantly improved reference memory, particularly at a dose of 0.3 µg. nih.gov This dose was also found to significantly lower working memory errors during the initial acquisition session compared to a placebo. nih.gov These findings suggest that the memory-modulating properties of the parent peptide, desglycinamide-arginine vasopressin (DGAVP), are contained within the Argipressin (4-8) fragment, which appears to be approximately twice as potent in improving long-term memory scores in this task. nih.gov

| Memory Type | Observation | Statistical Significance |

|---|---|---|

| Reference Memory (Long-Term) | Increased performance at 0.3 µg dose during the 4th, 5th, and 6th acquisition sessions compared to placebo. | P = 0.015 (Peptide x Sessions Interaction) |

| Working Memory (Short-Term) | Significantly lowered errors at 0.3 µg dose on the first acquisition session compared to placebo. | P = 0.003 (Peptide x Sessions Interaction) |

Data derived from a study on the effects of Argipressin (4-8) on spatial memory. nih.gov

The Social Discrimination Test is another critical tool, particularly suited for evaluating social memory. nih.gov This paradigm is preferred over the social recognition test for studies involving sexually naive male rats. nih.gov Research using this test has revealed that the effects of Argipressin (4-8) on social memory can be influenced by the sexual experience of the animal. nih.gov In sexually experienced male rats, a 1 µg/kg dose of Argipressin (4-8) acutely improved social memory. nih.gov However, in sexually naive males, the same and even lower doses failed to produce an immediate effect. nih.gov Instead, a delayed improvement in social memory was observed two days after administration, suggesting a potential sensitizing effect of the vasopressin fragment. nih.gov

Comparative Animal Studies to Elucidate Behavioral Specificity

Comparative studies across different animal species are essential for understanding the behavioral specificity of neuropeptides like Argipressin (4-8) and its parent compound, Arginine Vasopressin (AVP). The effects of AVP are not uniform across species, highlighting the importance of a comparative approach.

For instance, in Syrian hamsters, AVP plays a crucial role in interpreting chemical signals during social interactions. nih.gov Infusions of AVP into specific brain regions, such as the bed nucleus of the stria terminalis (BNST), lateral septum (LS), or anterior hypothalamus, increase flank marking, a form of social communication. nih.gov However, studies using CRISPR-Cas9 to create knockouts of the AVP receptor (Avpr1a) in Syrian hamsters yielded unexpected results, with knockout hamsters displaying more social communication and aggression, suggesting the AVP system may have an inhibitory role in this species. pnas.org

In contrast, studies in rhesus macaques have linked lower levels of AVP in the cerebrospinal fluid (CSF) to naturally occurring low sociality. nih.gov This suggests that in primates, AVP signaling is positively correlated with social competence. nih.gov Research on juvenile rats has shown that AVP's role in modulating social play behavior is specific to both sex and social context (novel vs. familiar environments). frontiersin.org These findings underscore that the behavioral functions of the vasopressin system are highly dependent on the species, sex, and the specific social situation being examined. nih.govfrontiersin.org This variability is thought to arise from differences in the distribution patterns of AVP and its receptors in the sensory and social neural circuits of different species. nih.gov

Advanced Biochemical and Molecular Techniques in Argipressin (4-8) Studies

Research into Argipressin (4-8) and its broader family of vasopressin peptides relies on a suite of advanced biochemical and molecular techniques for precise quantification, analysis of gene expression, and protein detection.

High-Performance Liquid Chromatography (HPLC) for Peptide Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of Argipressin (4-8) and related peptides. researchgate.net Reverse-phase HPLC (RP-HPLC) is commonly employed, which separates molecules based on their hydrophobicity. researchgate.netnih.gov

An isocratic RP-HPLC method has been developed for the analysis of [Arg8]-vasopressin (AVP), utilizing a C18 column and a mobile phase typically consisting of a methanol (B129727) and aqueous trifluoroacetic acid mixture. researchgate.net Detection is often achieved using ultraviolet (UV) absorbance at a wavelength of 220 nm. researchgate.net This method has demonstrated high precision, with coefficients of variation for precision and proportionality assays being lower than 2%. researchgate.net The specificity of immunoassays for AVP is often confirmed by characterizing the immunoreactivity with RP-HPLC. nih.gov The technique is sensitive enough for use in pharmacokinetic studies, with some methods achieving on-column detection limits as low as 50 fmol. researchgate.net

| Parameter | Value |

|---|---|

| Technique | Isocratic Reverse-Phase HPLC |

| Column | Brownlee Spheri-5 ODS (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.1% aqueous trifluoroacetic acid (3:7) |

| Detection Limit | 50 ng/mL |

| Recovery Rate | 0.97 ± 0.03 |

Data based on a developed HPLC method for quantifying arginine-containing vasopressin. researchgate.net

Molecular Biology Techniques for Gene Expression Profiling

Gene expression profiling is the simultaneous measurement of the activity of thousands of genes to create a global picture of cellular function. wikipedia.org This approach is vital for understanding the molecular mechanisms underlying the effects of vasopressin signaling. Techniques such as DNA microarrays and RNA-Seq are used to measure the levels of messenger RNA (mRNA), providing insight into which genes are "on" or "off" in response to a particular stimulus. wikipedia.org

In the context of vasopressin research, gene expression profiling has been used to identify genes and pathways affected by AVP. For example, studies have used this technique to examine gene expression changes in the placenta of mice infused with AVP, revealing enrichment for markers of oxidative stress. jci.org In other research, real-time PCR, a targeted gene expression analysis technique, has been used to show that the expression of the AVP gene itself is regulated by factors like the transcription factor TonEBP in response to changes in osmolality in mouse hypothalamus cells. frontiersin.org By analyzing the expression of genes for AVP receptors, such as Avpr1a, researchers can correlate gene activity with behavioral phenotypes like visceral hypersensitivity. nih.gov These molecular techniques allow scientists to move beyond behavioral observation to dissect the underlying genetic and cellular pathways influenced by peptides like Argipressin (4-8).

Immunochemical Methods for Protein Detection and Phosphorylation Analysis

Immunochemical methods, which utilize the specific binding of antibodies to their antigens, are indispensable for detecting and quantifying peptides like Argipressin (4-8) and its related proteins.

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been developed for the measurement of Arginine Vasopressin in plasma. nih.gov This method involves using a specific antibody and a radiolabeled version of the antigen (e.g., ¹²⁵I-labelled AVP). nih.gov The assay's sensitivity allows for a detection limit as low as 0.3 ng/l. nih.gov The specificity of the antibody binding is crucial and is often validated using other techniques like HPLC. nih.gov

Immunohistochemistry is another powerful immunochemical method that allows for the localization of proteins within tissues. It has been used to visualize the distribution of AVP in neurons within specific brain regions, such as the medial amygdala and bed nucleus of the stria terminalis, which are associated with complex social behaviors. nih.gov These methods are critical for linking the presence and concentration of vasopressin peptides in specific neural circuits to observable behaviors. nih.gov While not explicitly detailed in the provided search results for Argipressin (4-8), analysis of protein phosphorylation, a key mechanism in cell signaling, would typically be conducted using methods like Western blotting with phospho-specific antibodies or mass spectrometry-based proteomics.

Theoretical Frameworks and Future Research Directions

Conceptual Models Explaining Argipressin (B549350) (4-8) Action in the Central Nervous System

The action of Argipressin (4-8), a behaviorally potent metabolite of Arginine Vasopressin, is conceptualized through a multi-level framework that extends from ligand-receptor interactions to nuclear-level gene transcription. nih.gov Unlike its parent hormone, Argipressin (4-8) exerts its effects on the central nervous system (CNS) without the classic peripheral pressor or antidiuretic activities. nih.gov Its cognitive effects, particularly on memory processes, are considered to be significantly more potent than those of AVP itself. nih.gov

Research indicates the existence of specific binding sites for Argipressin (4-8) in brain regions critical for learning and memory, such as the hippocampus, cerebral cortex, and amygdaloid nucleus. nih.govnih.gov The binding of Argipressin (4-8) to its putative receptors is thought to initiate a complex intracellular signaling cascade. This proposed pathway involves the activation of second messengers, notably inositol (B14025) triphosphate (IP3). nih.gov

Following this initial step, the model includes the downstream activation of several protein kinases, such as Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinase II (CaMKII), and Mitogen-activated protein kinase (MAPK). nih.gov This cascade ultimately leads to the transcription of immediate-early genes, like c-fos, which are involved in neuronal plasticity and long-term changes in cellular function. nih.gov

Furthermore, a key aspect of the conceptual model is that Argipressin (4-8) administration enhances the production of crucial functional and neurotrophic proteins. nih.gov Studies have demonstrated an upregulation of calmodulin, a vital calcium-binding messenger protein, as well as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov These factors are essential for neuronal survival, growth, and the maintenance of synaptic plasticity, providing a molecular basis for the observed improvements in cognitive function. nih.govnih.gov For instance, in animal models of Alzheimer's disease, Argipressin (4-8) was found to up-regulate postsynaptic density 95 (PSD95), a key protein in synaptic strengthening, alongside NGF. nih.gov

Table 1: Conceptual Models of Argipressin (4-8) Action in the CNS

| Level of Action | Mechanism/Effect | Associated Molecules/Pathways | Supporting Evidence |

| Membrane Level | Binding to specific, high-affinity sites in memory-associated brain regions. | Putative Argipressin (4-8) specific receptors. | Distribution of binding sites found in the hippocampus, cerebral cortex, and amygdala. nih.govnih.gov |

| Intracellular Level | Activation of a receptor-mediated signaling pathway. | Second messenger IP3; Protein Kinases (PKC, CaMKII, MAPK). nih.gov | Biochemical investigations have identified a putative signaling pathway. nih.gov |

| Nuclear Level | Induction of gene transcription. | Immediate-early gene c-fos. nih.gov | Studies show peptide-induced transcription of c-fos. nih.gov |

| Protein Synthesis | Enhancement of crucial functional and neurotrophic proteins. | Calmodulin, Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Postsynaptic density 95 (PSD95). nih.govnih.gov | Upregulation of NGF and PSD95 observed in animal models of Alzheimer's disease. nih.gov |

Unresolved Questions and Emerging Hypotheses in Argipressin (4-8) Biology

Despite progress in understanding its mechanisms, several questions in Argipressin (4-8) biology remain unanswered, fueling emerging hypotheses. A primary unresolved issue is the definitive identification and characterization of the specific receptor or receptors to which Argipressin (4-8) binds in the CNS. nih.gov While specific binding sites have been identified, the exact molecular structure and classification of this putative receptor are still under investigation. nih.govnih.gov

Another significant area of inquiry is the full extent of the physiological significance of Argipressin (4-8). It is hypothesized to be a key mediator of the central behavioral effects of its parent molecule, AVP, but the complete range of its functions as a neurotransmitter or neuromodulator is not fully understood. nih.gov The precise mechanisms by which it influences complex behaviors beyond memory enhancement remain an active area of research. nih.gov

Emerging hypotheses center on the peptide's role in neurodegenerative diseases. While initial studies have shown that Argipressin (4-8) can improve cognitive behaviors and synaptic plasticity in mouse models of Alzheimer's disease, further research is needed to confirm these effects and to fully elucidate the underlying neuroprotective pathways. nih.gov It has been hypothesized that a reduction in endogenous Argipressin (4-8) in the brain may contribute to the cognitive decline seen in Alzheimer's, suggesting that its exogenous application could be beneficial. nih.gov However, whether these benefits translate to other models of neurodegeneration or ultimately to human patients is a critical unresolved question.

Table 2: Key Unresolved Questions and Emerging Hypotheses

| Category | Unresolved Question/Hypothesis | Rationale/Context |

| Receptor Biology | What is the molecular identity of the Argipressin (4-8) specific receptor in the CNS? | Specific binding sites are known to exist, but the receptor has not been cloned or fully characterized. nih.govnih.gov |

| Neurobiology | What is the full spectrum of Argipressin (4-8)'s role as a neuromodulator in the brain? | It is considered a potent memory enhancer, but its involvement in other CNS processes is not completely clear. nih.govnih.gov |

| Pathophysiology | Does a deficiency in endogenous Argipressin (4-8) contribute to the cognitive deficits in Alzheimer's disease and other neurodegenerative disorders? | AVP levels are reduced in Alzheimer's patients; it is hypothesized that the lack of its active metabolite, Argipressin (4-8), is a contributing factor to pathology. nih.gov |

| Therapeutic Mechanisms | Can Argipressin (4-8) rescue synaptic plasticity deficits across different models of neurological disease? | Positive effects on LTP have been shown in an Alzheimer's model, but its efficacy in other conditions like stroke or Parkinson's is an open question. nih.govmdpi.com |

Translational Research Potential for Novel Therapeutic Strategies Targeting Central Nervous System Disorders

The unique properties of Argipressin (4-8) give it significant translational potential for the development of new therapies for CNS disorders, most notably Alzheimer's disease and potentially others like dementia and depression. nih.govnih.gov Its ability to enhance memory and the finding that it lacks the peripheral side effects of AVP make it an attractive therapeutic candidate. nih.gov

Translational research has focused heavily on its neuroprotective role in models of Alzheimer's disease. Studies using APP/PS1 transgenic mice demonstrated that Argipressin (4-8) can reverse deficits in working and long-term spatial memory. nih.gov These improvements are associated with the rescue of hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and an increase in the expression of proteins vital for synaptic health, such as PSD95 and NGF. nih.gov A crucial aspect for translational viability is the route of administration; research has shown that intranasal delivery is a viable method for bypassing the blood-brain barrier and avoiding liver metabolism, making it a practical option for patient use. nih.gov

The broader therapeutic potential of vasopressin analogues is also being explored for a range of neurological conditions. nih.gov Given that vasopressin systems are implicated in cerebral edema and neuroinflammation following stroke, targeting this system with specific analogues like Argipressin (4-8) or related receptor modulators could offer new treatment avenues for stroke patients. mdpi.comnih.gov The development of Argipressin (4-8) and its derivatives represents a promising strategy, moving from basic biochemical investigation toward potential clinical applications for debilitating CNS disorders. nih.govnih.gov

Table 3: Translational Potential of Argipressin (4-8) for CNS Disorders

| CNS Disorder | Therapeutic Rationale | Preclinical Findings | Potential Clinical Application |

| Alzheimer's Disease | Counteracts memory deficits and neurodegeneration by enhancing synaptic plasticity and neurotrophic factor levels. nih.gov | Improved cognitive performance and rescued hippocampal LTP in APP/PS1 mice; increased NGF and PSD95 levels. nih.gov | A potential disease-modifying therapy delivered intranasally to improve memory and slow cognitive decline. nih.gov |

| Dementia / Cognitive Impairment | Acts as a potent cognitive enhancer. nih.govnih.gov | Shown to be 1000 times more potent than AVP in affecting memory processes in passive avoidance tests. nih.gov | A potential treatment for age-related memory deficits and other forms of dementia. nih.gov |

| Stroke | The parent AVP system is involved in post-stroke complications like brain edema and neuroinflammation. mdpi.com | Targeting AVP receptors with antagonists has shown beneficial outcomes in rodent stroke models. mdpi.com | Argipressin (4-8) or related compounds could be developed to mitigate secondary brain injury after a stroke. |

| Depression | Vasopressin and its receptors are expressed in brain regions that regulate mood and emotional challenges. nih.gov | The broader vasopressin system is implicated in stress and emotional responses. nih.gov | Analogues like Argipressin (4-8) could be explored for their potential as novel antidepressants. |

Q & A

Q. How can researchers ensure ethical rigor in studies involving Argipressin (4-8) and animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for animal research, including randomization, blinding, and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest. For in vitro work, validate cell line authenticity via STR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.